2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
BenchChem offers high-quality 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDVPASJYLVOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 436.35 g/mol. Its structure features a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin core. The presence of the bromine atom and the sulfonamide group may contribute to its biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂BrN₂O₄S |
| Molecular Weight | 436.35 g/mol |
| IUPAC Name | 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: In vitro Studies
In an in vitro study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain sulfonamide derivatives demonstrated cytotoxic effects. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in enhanced efficacy against resistant cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Research into related compounds has shown that they possess antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against various bacterial strains and fungi, revealing promising results in terms of minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The biological activity of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Many sulfonamide derivatives induce programmed cell death in cancer cells by activating caspases.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties that protect normal cells from oxidative stress.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the benzene ring or the oxazepin core can significantly influence its potency and selectivity.
Key Findings:
- Bromination : The presence of bromine enhances lipophilicity and may improve cell membrane permeability.
- Sulfonamide Group : Essential for biological activity; modifications can lead to loss of efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds with sulfonamide groups are known for their antimicrobial properties. The presence of the benzenesulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. Several studies have demonstrated the effectiveness of similar sulfonamide derivatives against pathogens such as Escherichia coli and Staphylococcus aureus .
-
Anticancer Potential :
- Research indicates that derivatives of oxazepin compounds exhibit anticancer activity. The unique structural features of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may contribute to the inhibition of cancer cell proliferation. For instance, studies on related compounds have shown promising results against breast and colon cancer cell lines .
- G Protein-Coupled Receptor Modulation :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | |
| Anticancer | MCF7 (breast), HCT116 (colon) | |
| GPCR Interaction | Various GPCRs |
Case Studies
- Synthesis and Characterization :
- Structure-Activity Relationship (SAR) :
Q & A
Basic: How can researchers synthesize 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide with controlled purity?
Methodological Answer:
A general synthesis route involves coupling a brominated benzenesulfonyl chloride intermediate with the tetrahydrobenzooxazepin-7-amine core. Key steps include:
- Intermediate Preparation : Use 2-amino-3-bromobenzoic acid as a starting material for the sulfonamide moiety, following protocols for brominated aromatic systems (e.g., diazotization and coupling) .
- Reaction Optimization : Employ trichloroisocyanuric acid (TCICA) as a coupling reagent to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC with a C18 column (methanol/water mobile phase) .
Basic: What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~458.9 for C₁₉H₁₈BrN₂O₄S) .
- IR Spectroscopy : Validate sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of acetonitrile or DMSO. Analyze using a monoclinic system (space group P2₁/n) with parameters comparable to brominated benzodiazepine derivatives (e.g., a = 14.59 Å, b = 6.65 Å, c = 20.63 Å, β = 98.4°) .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-311G**) to validate the oxazepin ring conformation .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with recombinant human isoforms (e.g., hCA II/IX) .
- Kinase Profiling : Screen against a panel of 50 kinases (1 µM compound concentration) via radiometric or fluorescence-based methods .
- Cell-Based Assays :
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Core Modifications :
- Biological Testing : Compare IC₅₀ values across derivatives to identify pharmacophore requirements. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., hCA IX) .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
- In Vitro Metabolism :
- Prodrug Design : Mask sulfonamide as a pivaloyloxymethyl (POM) ester to enhance bioavailability, following protocols for analogous compounds .
Advanced: How are in vivo toxicity profiles assessed for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
